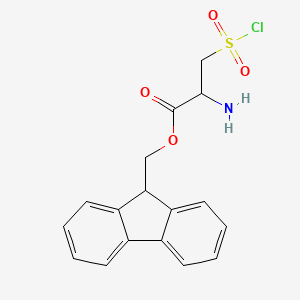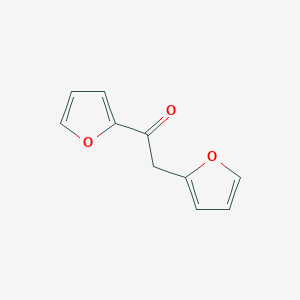
1,2-Di(2-furyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Di(furan-2-yl)ethanone is an organic compound characterized by the presence of two furan rings attached to an ethanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-Di(furan-2-yl)ethanone can be synthesized through various methods. One common approach involves the reductive dimerization of furan-2-carbaldehyde. This process can be carried out chemically or electrochemically, often involving the use of a static mixer to enhance yield, purity, chemoselectivity, and stereoselectivity .
Industrial Production Methods: In industrial settings, the continuous preparation of 1,2-di(furan-2-yl)ethane-1,2-diol from furan-2-carbaldehyde is a notable method. This process can be optimized for greater efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Di(furan-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The furan rings can undergo substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens, acids, or bases under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
1,2-Di(furan-2-yl)ethanone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of biochemical pathways and interactions.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism by which 1,2-di(furan-2-yl)ethanone exerts its effects involves interactions with molecular targets and pathways. The furan rings and ethanone group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways, making the compound valuable in biochemical and pharmaceutical research.
Comparaison Avec Des Composés Similaires
2-Acetylfuran: This compound is similar in structure but has only one furan ring attached to an ethanone group.
Furyl methyl ketone: Another related compound with a single furan ring and a methyl ketone group.
Uniqueness: 1,2-Di(furan-2-yl)ethanone is unique due to the presence of two furan rings, which enhances its reactivity and potential applications compared to similar compounds with only one furan ring. This structural feature allows for more diverse chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
51490-07-4 |
|---|---|
Formule moléculaire |
C10H8O3 |
Poids moléculaire |
176.17 g/mol |
Nom IUPAC |
1,2-bis(furan-2-yl)ethanone |
InChI |
InChI=1S/C10H8O3/c11-9(10-4-2-6-13-10)7-8-3-1-5-12-8/h1-6H,7H2 |
Clé InChI |
IUJVFEIAUZULLR-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)CC(=O)C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Diethyl-2,3-dihydrothieno[3,4-b][1,4]dithiine](/img/structure/B13952118.png)
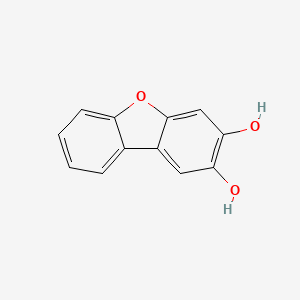

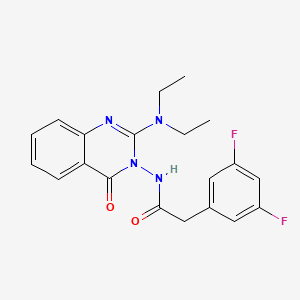
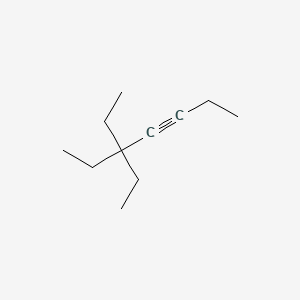
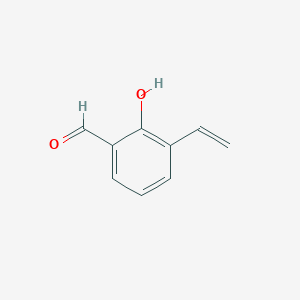

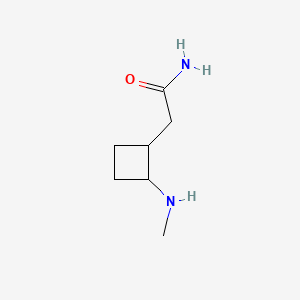
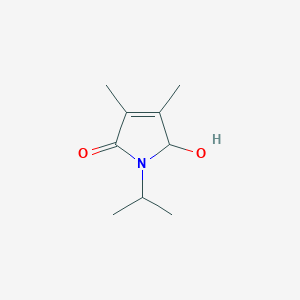
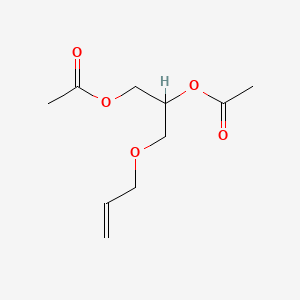
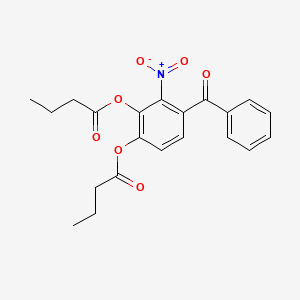
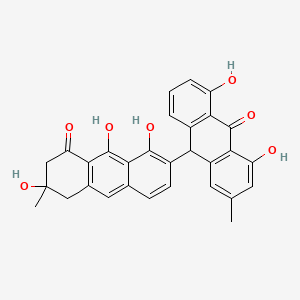
![(6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13952201.png)
